N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine
Description
N-[(5-Fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 5-fluoro-substituted thienylmethyl group and an isopropyl substituent on the pyrazole ring. This compound combines a heterocyclic thiophene moiety with a fluorinated aromatic system, which may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C11H15ClFN3S |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-8(2)15-7-9(5-14-15)13-6-10-3-4-11(12)16-10;/h3-5,7-8,13H,6H2,1-2H3;1H |
InChI Key |
YDEFHPLBRUJJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 5-fluoro-2-thienylmethyl Group: This step involves the reaction of the pyrazole intermediate with a 5-fluoro-2-thienylmethyl halide in the presence of a base such as potassium carbonate.
Addition of the Isopropyl Group: The final step is the alkylation of the pyrazole nitrogen with isopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of pyrazole derivatives, including N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine, as antiviral agents. Notably:
- HIV Inhibition : Pyrazole compounds have been investigated for their ability to inhibit HIV replication. For instance, certain derivatives have shown effectiveness against HIV-1, with IC50 values indicating significant antiviral activity. The mechanism often involves interference with viral enzymes or cellular pathways essential for viral replication .
- Broad-Spectrum Antiviral Activity : Research indicates that pyrazole derivatives can exhibit activity against a range of viruses, including influenza and herpes viruses. Their efficacy varies based on structural modifications, which can enhance their interaction with viral targets .
Anticancer Properties
The compound's structure suggests potential anticancer properties:
- Inhibition of Tumor Growth : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism typically involves induction of apoptosis or cell cycle arrest. For example, compounds similar to this compound have been explored for their ability to inhibit specific signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound may also play a role in treating inflammatory conditions:
- Cytokine Inhibition : Certain pyrazole derivatives have been identified as inhibitors of pro-inflammatory cytokines such as IL-17 and TNFα. This inhibition can lead to reduced inflammation, making these compounds promising candidates for treating autoimmune diseases .
Case Studies and Research Findings
Several studies illustrate the effectiveness of pyrazole derivatives in various applications:
Case Study 1: Antiviral Activity
A study published in MDPI reviewed multiple pyrazole derivatives showcasing significant antiviral activity against HIV and other viruses, with some compounds achieving low IC50 values indicating high potency .
Case Study 2: Anticancer Efficacy
Research conducted on pyrazole-based compounds demonstrated their ability to induce apoptosis in cancer cells, providing evidence for their potential use in cancer therapy .
Case Study 3: Anti-inflammatory Properties
Investigations into the anti-inflammatory effects of pyrazole derivatives revealed their capacity to inhibit cytokine production, suggesting therapeutic benefits in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences between the target compound and its analogs:

Key Observations :
- Heterocyclic Diversity : The target compound’s thiophene moiety distinguishes it from furan-based analogs (e.g., ), which may exhibit reduced lipophilicity due to oxygen’s polarity versus sulfur’s hydrophobicity .
- Fluorination: The 5-fluoro group on the thienylmethyl group likely enhances metabolic stability and membrane permeability compared to non-fluorinated thiophene derivatives .
Pharmacological and Physicochemical Implications
Biological Activity
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
The compound's molecular formula is with a molecular weight of approximately 275.77 g/mol. Its structural features include a pyrazole ring and a thiophene moiety, specifically a 5-fluoro-2-thienyl group, which contribute to its unique chemical properties and biological interactions.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C11H15ClFN3S |
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1856063-75-6 |
Overview
This compound has been investigated for several biological activities, including:
- Anti-inflammatory
- Antimicrobial
- Anticancer
Research indicates that the compound's mechanism of action may involve enzyme inhibition and receptor binding, which modulates various biochemical pathways .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Binding : Interaction with cell surface receptors can alter signal transduction pathways, influencing cellular responses.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. For example, it was shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Comparative Analysis with Related Compounds
A comparative analysis with similar pyrazole derivatives highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-fluoro-2-thienyl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-am | Similar thienyl group; different pyrazole position | Anticancer properties |
| 4-fluoro-N’-[(5-methyl-2-thienyl)methylene]benzohydrazide | Contains benzohydrazide moiety | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

